An In-Depth Technical Guide to the Mechanistic Hypotheses for 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide
An In-Depth Technical Guide to the Mechanistic Hypotheses for 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide
Abstract
The compound 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide represents a novel chemical entity for which direct pharmacological data is not extensively documented in publicly accessible literature. However, its molecular architecture is a composite of well-characterized pharmacophores: a 1,2-benzisoxazole core, a C3-linked carboxamide, and a saturated cyclohexene ring. The 1,2-benzisoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the basis for numerous clinically successful drugs, particularly in the realm of Central Nervous System (CNS) disorders.[1][2] This guide deconstructs the subject molecule to formulate rational, evidence-based hypotheses on its potential mechanisms of action. By analyzing structure-activity relationships (SAR) of analogous compounds, we propose and detail primary and secondary mechanistic pathways, focusing on CNS receptor modulation, ion channel activity, and inflammatory enzyme inhibition. For each hypothesis, we delineate a comprehensive experimental workflow, from initial in vitro screening to functional and cell-based assays, providing a strategic roadmap for researchers and drug development professionals to systematically investigate its therapeutic potential.
Structural Deconstruction and Physicochemical Rationale
The therapeutic potential of a molecule is intrinsically linked to its structure. The title compound can be dissected into three key functional components, each contributing to a predicted pharmacological profile.
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1,2-Benzisoxazole Core: This bicyclic heterocycle is a cornerstone of neuropharmacology. It is found in atypical antipsychotics (e.g., risperidone, paliperidone) and anticonvulsants (e.g., zonisamide).[1] Its utility stems from its rigid structure and ability to present substituents in a well-defined spatial orientation, enabling high-affinity interactions with a variety of receptors.[1] This core suggests a strong predisposition for CNS-related targets.
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C3-Carboxamide Moiety: The carboxamide group is a versatile functional group in drug design. It is a potent hydrogen bond donor and acceptor, critical for anchoring a ligand within the binding pocket of a protein target. Its presence is common in a vast array of therapeutic agents, including enzyme inhibitors and receptor modulators.[3]
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4,5,6,7-Tetrahydro Ring: The saturation of the benzene ring portion of the benzisoxazole imparts several key properties. It introduces a non-planar, three-dimensional geometry, which can enhance binding specificity to targets with complex topographies. Furthermore, it increases the molecule's lipophilicity compared to its fully aromatic counterpart, which may enhance its ability to cross the blood-brain barrier—a critical attribute for CNS-acting drugs.[4]
Based on this structural analysis, 4,5,6,7-Tetrahydro-1,2-benzisoxazole-3-carboxamide is predicted to be a CNS-penetrant small molecule with the potential to engage in high-affinity interactions with protein targets, particularly G-protein coupled receptors (GPCRs) and enzymes.
Primary Mechanistic Hypotheses & Experimental Validation
Based on robust evidence from structurally related compound classes, we propose three primary hypotheses for the mechanism of action.
Hypothesis A: Modulation of Central Nervous System (CNS) Monoamine Receptors
Scientific Rationale: A compelling body of research demonstrates that benzisoxazole-3-carboxamide derivatives exhibit significant affinity for dopamine D2 and serotonin 5-HT2A and 5-HT1A receptors.[5] These receptors are validated targets for treating psychosis, depression, and other neuropsychiatric disorders. The core benzisoxazole scaffold is fundamental to the activity of numerous atypical antipsychotics.[1][6] Therefore, it is highly probable that the title compound functions as a modulator of these key CNS receptors.
Potential Molecular Targets:
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Dopamine D2 Receptor (Antagonist/Partial Agonist)
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Serotonin 5-HT2A Receptor (Antagonist/Inverse Agonist)
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Serotonin 5-HT1A Receptor (Agonist/Partial Agonist)
Experimental Validation Workflow: The causality behind this experimental cascade is to first establish binding affinity, then determine functional activity, and finally assess the physiological outcome in a complex biological system.
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In Vitro Radioligand Binding Assays (Tier 1):
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Objective: To determine the binding affinity (Ki) of the compound for the primary targets.
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Protocol:
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Prepare cell membrane homogenates from cell lines stably expressing human D2, 5-HT2A, and 5-HT1A receptors.
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Incubate membrane preparations with a specific radioligand (e.g., [3H]-Spiperone for D2/5-HT2A, [3H]-8-OH-DPAT for 5-HT1A) across a concentration range of the test compound.
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Following incubation, separate bound from free radioligand via rapid filtration.
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Quantify radioactivity using liquid scintillation counting.
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Calculate Ki values from IC50 values using the Cheng-Prusoff equation. This initial step is a cost-effective method to confirm direct interaction with the target before committing to more complex functional studies.
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In Vitro Functional Assays (Tier 2):
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Objective: To characterize the nature of the interaction (e.g., agonist, antagonist, inverse agonist).
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Protocol (Example for D2 Receptor):
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Use a recombinant cell line expressing the D2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).
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To test for antagonist activity, pre-incubate cells with the test compound before challenging with a known D2 agonist (e.g., quinpirole).
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To test for agonist activity, apply the test compound alone.
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Measure the downstream signal (luminescence) to quantify the functional response. A reduction in the agonist-induced signal indicates antagonism. This step is crucial to understand how the compound affects the receptor's signaling cascade.
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Hypothesis B: Negative Allosteric Modulation of AMPA Receptors
Scientific Rationale: Isoxazole-4-carboxamide derivatives have been identified as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a class of ionotropic glutamate receptors critical for fast synaptic transmission in the CNS.[7][8] These compounds act as negative allosteric modulators (NAMs), which can reduce excessive excitatory neurotransmission without completely blocking normal physiological function.[7] This mechanism is therapeutically relevant for conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[8]
Potential Molecular Targets:
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Homomeric and heteromeric AMPA receptor subtypes (e.g., GluA1, GluA2/3).
Experimental Validation Workflow: This workflow is designed to precisely measure changes in the biophysical properties of the ion channel, which is the direct functional output of the target.
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Whole-Cell Patch-Clamp Electrophysiology (Tier 1):
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Objective: To directly measure the effect of the compound on AMPA receptor currents and kinetics.
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Protocol:
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Culture HEK293t cells and transiently transfect them with plasmids encoding the desired AMPA receptor subunits (e.g., GluA2).
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Establish a whole-cell patch-clamp recording configuration on a transfected cell.
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Rapidly apply glutamate (e.g., 10 mM) to elicit an inward current in the absence and presence of the test compound.
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Measure the peak current amplitude to assess inhibition.
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Analyze the current decay kinetics to determine effects on desensitization and deactivation rates. An acceleration of desensitization and/or prolongation of deactivation are hallmarks of NAM activity.[7] This technique provides unparalleled temporal resolution to dissect the compound's effect on channel gating.
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In Vivo Models of Nociception (Tier 2):
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Objective: To assess the analgesic potential of the compound in a relevant disease model.
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Protocol (e.g., Chronic Constriction Injury Model of Neuropathic Pain):
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Surgically induce neuropathic pain in rodents.
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Administer the test compound systemically (e.g., intraperitoneally or orally).
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Assess pain-related behaviors, such as mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test), at various time points post-dosing.
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A significant increase in the pain threshold compared to vehicle-treated animals would support the mechanistic hypothesis.
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Hypothesis C: Inhibition of Inflammatory Enzymes (COX/LOX)
Scientific Rationale: The benzisoxazole scaffold is present in molecules with demonstrated anti-inflammatory properties.[9][10] Specifically, certain isoxazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. Valdecoxib, a potent COX-2 inhibitor, notably features an isoxazole ring.[11] This precedent suggests that the title compound could exert anti-inflammatory effects by targeting enzymes in the arachidonic acid pathway.
Potential Molecular Targets:
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Cyclooxygenase-1 (COX-1)
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Cyclooxygenase-2 (COX-2)
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5-Lipoxygenase (5-LOX)
Experimental Validation Workflow: The logic here is to first confirm direct enzyme inhibition and then verify that this inhibition translates to a functional anti-inflammatory effect in a cellular context.
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In Vitro Enzyme Inhibition Assays (Tier 1):
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Objective: To determine the IC50 values for the inhibition of COX-1, COX-2, and 5-LOX.
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Protocol (COX-2 Example):
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Use a commercially available colorimetric or fluorescent COX-2 inhibitor screening kit.
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Add purified ovine or human recombinant COX-2 enzyme to wells containing a chromogenic substrate and arachidonic acid.
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Add the test compound across a range of concentrations.
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Incubate and measure the absorbance or fluorescence, which is proportional to the peroxidase activity of COX-2.
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Calculate the IC50 value. Comparing the IC50 for COX-1 and COX-2 provides a selectivity index, which is critical for predicting potential gastrointestinal side effects.
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Cell-Based Prostaglandin E2 (PGE2) Assay (Tier 2):
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Objective: To confirm the compound's ability to inhibit pro-inflammatory mediator production in a relevant cell type.
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Protocol:
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Culture RAW 264.7 macrophage cells or human whole blood.
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Pre-treat cells with the test compound.
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Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and subsequent PGE2 production.
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Collect the cell supernatant and quantify PGE2 levels using a competitive ELISA kit.
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A dose-dependent reduction in PGE2 levels confirms cellular activity and validates the enzyme inhibition data.
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Secondary & Exploratory Hypotheses
While less directly supported by the core scaffold, the broader chemical class of carboxamides warrants consideration of additional mechanisms.
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Cannabinoid Receptor Modulation: Carboxamides are a well-established class of cannabinoid CB2 receptor ligands, with some also showing activity at CB1.[12][13] An initial screen against CB1 and CB2 receptors would be a prudent exploratory step.
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Acid Ceramidase (AC) Inhibition: Benzoxazolone carboxamides have been identified as potent, systemically active inhibitors of intracellular acid ceramidase, an enzyme involved in ceramide metabolism and apoptosis signaling.[3] The structural similarity suggests this is a plausible, albeit more speculative, target.
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Antimicrobial Activity: Benzisoxazole derivatives have been reported to possess antibacterial and antifungal properties, sometimes acting via membrane disruption or DNA damage.[10][14][15] Screening against a panel of pathogenic bacteria and fungi could reveal unexpected activity.
Integrated Screening Cascade and Data Summary
A tiered, multi-hypothesis approach is the most efficient strategy to elucidate the mechanism of action for a novel compound. The following workflow integrates the primary hypotheses into a logical screening funnel.
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